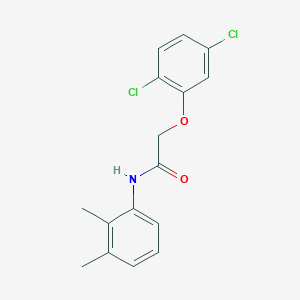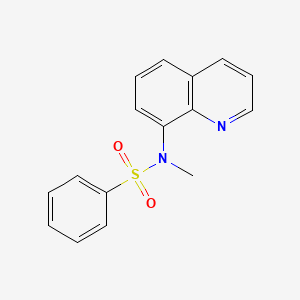
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide involves intricate procedures that yield these compounds with high specificity. One study describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting a method involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, which is similar in methodology to the synthesis of the compound of interest (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related acetamides reveals specific conformational characteristics, such as the syn or anti orientation of N—H bonds to substituents on the aromatic ring. For instance, in 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide, the N—H bond is syn to the 3-methyl substituent, indicating how substituents affect molecular conformation. This insight into the structure aids in understanding the physical and chemical properties of the compound (Gowda et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of acetamides, including 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, can be inferred from studies on similar compounds. For example, the synthesis and reaction conditions of N-phenyl-2,2-di(4-chlorophenoxy)acetamide offer insights into the reactivity of chlorophenoxy acetamides under various conditions, such as the influence of reaction temperature and time on yield, which can be relevant for understanding the chemical behavior of the compound (Tao Jian-wei, 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, of compounds structurally similar to 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, are crucial for understanding its physical behavior. Studies on the crystal structure and hydrogen bonding patterns provide insights into the solid-state properties, which are essential for the material's application in various fields (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and interaction with biological molecules, can be studied through experimental and computational methods. Research on similar acetamides provides a foundation for understanding the intrinsic chemical behavior of 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, including its potential interactions and stability profiles (Arjunan et al., 2012).
Applications De Recherche Scientifique
Characterization and Structural Analysis
2-(2,5-Dichlorophenoxy)-N-(2,3-Dimethylphenyl)acetamide and its derivatives are primarily researched for their potential in various fields including pesticide development and environmental monitoring. These compounds have been characterized through X-ray powder diffraction to understand their crystalline structures, which is crucial for their application in developing effective pesticides. For instance, derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, revealing new diffraction data that supports their potential use in pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009). Similarly, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been examined for their structural properties to assess their suitability as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Environmental and Biological Applications
The compound and its derivatives are also explored for environmental and biological applications. A new fluorescent probe derived from a similar structure has been developed for sensitive detection of carbonyl compounds in water samples, illustrating the compound's utility in environmental monitoring. This probe enables trace measurement of aldehydes and ketones, demonstrating an evolution in the methodology for environmental analysis and showcasing the compound's adaptability in practical applications (Houdier, Perrier, Defrancq, & Legrand, 2000).
Anticancer and Anticonvulsant Research
In the realm of medicinal chemistry, derivatives of 2-(2,5-Dichlorophenoxy)-N-(2,3-Dimethylphenyl)acetamide are investigated for their anticancer properties. A specific study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This research not only provides insights into the compound's therapeutic potential but also underscores the importance of structural analysis in drug development (Sharma et al., 2018). Additionally, certain derivatives have shown anticonvulsant activity, indicating their potential in developing treatments for epilepsy and related disorders (Pękala et al., 2011).
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-4-3-5-14(11(10)2)19-16(20)9-21-15-8-12(17)6-7-13(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLIJEPXNCXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)




![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)
![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)